molecular formula C16H15FO3 B8281633 4-(4'-Fluoro-4-biphenylyl)-4-hydroxy-butyric acid

4-(4'-Fluoro-4-biphenylyl)-4-hydroxy-butyric acid

Cat. No. B8281633
M. Wt: 274.29 g/mol
InChI Key: BECLFIRSTVQHDJ-UHFFFAOYSA-N
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Description

4-(4'-Fluoro-4-biphenylyl)-4-hydroxy-butyric acid is a useful research compound. Its molecular formula is C16H15FO3 and its molecular weight is 274.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4'-Fluoro-4-biphenylyl)-4-hydroxy-butyric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4'-Fluoro-4-biphenylyl)-4-hydroxy-butyric acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C16H15FO3

Molecular Weight

274.29 g/mol

IUPAC Name

4-[4-(4-fluorophenyl)phenyl]-4-hydroxybutanoic acid

InChI

InChI=1S/C16H15FO3/c17-14-7-5-12(6-8-14)11-1-3-13(4-2-11)15(18)9-10-16(19)20/h1-8,15,18H,9-10H2,(H,19,20)

InChI Key

BECLFIRSTVQHDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)F)C(CCC(=O)O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Melting point of the cyclohexylamine salt: 174°-176° C. Prepared analogous to Example 40 from methyl 4-(4'-fluoro-4-biphenylyl)-4-oxo-butyrate.
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Synthesis routes and methods II

Procedure details

To a solution of 2.75 gm (0.01 mol) of 4-(4'-fluoro-4-biphenylyl)-4-oxo-butyric acid in 50 ml of absolute tetrahydrofuran 0.20 gm (0.005 mol) of lithiumaluminumhydride in 50 ml of absolute tetrahydrofuran was added dropwide, while stirring and cooling at -20° C. After stirring for 4 hours at -20° C., the reaction mixture was poured into ice water and acidified with aqueous 50% sulfuric acid. Subsequently, the mixture was made alkaline by adding aqueous 20% sodium hydroxide, and was again acidified with formic acid. The precipitated semi-solid product was dissolved in ether, and after evaporating the ether, the crystalline residue was dissolved in acetone. From this solution the cyclohexylamine salt of 4-(4'-fluoro-4-biphenylyl)-4-hydroxy-butyric acid was precipitated by addition of cyclohexylamine, and the salt was recrystallized from ethyl acetate/absolute ethanol. Melting point 176°-178° C. (decomp.); yield: 2.2 gm.
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Synthesis routes and methods III

Procedure details

Prepared analogous to Example 25 from 4-(4'-fluoro-4-biphenylyl)-4-oxo-butyric acid. Melting point of the cyclohexylamine salt: 175°-177° C. (from water). Yield 54% of theory.
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